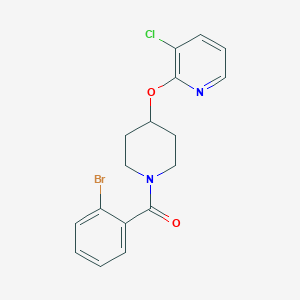
(2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a bromophenyl group, a chloropyridinyl group, and a piperidinyl methanone moiety. The presence of halogens (bromine and chlorine) suggests potential reactivity in substitution reactions, while the piperidine ring could impart basicity and nucleophilicity to the molecule.
Synthesis Analysis
The synthesis of related halogenated diarylmethanones has been reported in the literature. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a bromo-chlorophenyl methanone derivative was developed . This process involved the resolution of a diarlyacetic acid intermediate using menthyl ester crystallizations, leading to optically pure enantiomers. The absolute configurations of the products were confirmed by single-crystal X-ray diffraction. Although the target molecule is not identical, the synthesis of similar compounds suggests that a multi-step synthetic route involving halogenated starting materials and resolution of chiral intermediates could be applicable.
Molecular Structure Analysis
The molecular structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined by X-ray crystallography . The crystal structure was monoclinic with specific cell dimensions and space group. While this does not directly describe the structure of (2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, it provides insight into the potential crystalline nature and the importance of X-ray crystallography in determining the precise molecular geometry of such compounds.
Chemical Reactions Analysis
The presence of bromine and chlorine atoms in the molecule suggests that it could participate in various chemical reactions, particularly electrophilic aromatic substitution. The halogens could be replaced by other groups in reactions with nucleophiles, or they could facilitate the binding of the molecule to metal catalysts or reagents. The piperidine ring might also undergo reactions typical of secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone are not provided, we can infer from related compounds that it may exhibit significant molecular weight due to the presence of multiple aromatic rings and halogen atoms. The compound's solubility, melting point, and boiling point would be influenced by its molecular structure, with the potential for strong intermolecular interactions such as hydrogen bonding or halogen bonding. The compound's optical properties, such as its ability to rotate plane-polarized light, could be explored if chiral centers are present.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- The compound has been synthesized and characterized spectroscopically, with structural confirmation via single crystal X-ray diffraction studies. It demonstrates significant structural insights for molecular docking and Hirshfeld surface analysis (Lakshminarayana et al., 2018).
Neuroprotective Activities :
- Aryloxyethylamine derivatives, closely related to the compound , have been synthesized and evaluated for neuroprotective activities. These compounds showed potential effects against glutamate-induced cell death in rat pheochromocytoma cells, indicating their potential as neuroprotective agents (Zhong et al., 2020).
Thermal and Optical Properties :
- Research has been conducted on the thermal properties, optical characteristics, and structural studies of similar compounds. These studies included density functional theory calculations, molecular electrostatic potential map analysis, and thermogravimetric analysis, providing insights into the stability and reactivity of these molecules (Karthik et al., 2021).
Crystal and Molecular Structure Analysis :
- Detailed crystal and molecular structure analysis has been performed on related compounds, providing valuable information on molecular geometry and intermolecular interactions, which are crucial for understanding the physical and chemical properties of these molecules (Lakshminarayana et al., 2009).
Antimicrobial Activity :
- Studies on derivatives of the compound have shown promising antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Cytotoxicity and Anticancer Research :
- Research into analogues of the compound has demonstrated in vitro cytotoxicity against cancer cell lines, suggesting their potential application in anticancer drug development (Lefranc et al., 2013).
Wirkmechanismus
Target of Action
A related compound, pf-06815345, is known to selectively inhibit pcsk9 protein synthesis . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.
Mode of Action
This active drug then selectively inhibits PCSK9 protein synthesis .
Biochemical Pathways
The inhibition of pcsk9 protein synthesis by the related compound pf-06815345 would affect the ldlr pathway . This could lead to an increase in the number of LDLR on the cell surface, enhancing the removal of LDL cholesterol from the bloodstream .
Pharmacokinetics
. It is converted to its active drug by liver carboxyesterase (CES1), and its liver active drug concentration was found to be 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The related compound pf-06815345’s action results in the selective inhibition of pcsk9 protein synthesis . This could potentially lead to an increase in the number of LDLR on the cell surface, enhancing the removal of LDL cholesterol from the bloodstream .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-14-5-2-1-4-13(14)17(22)21-10-7-12(8-11-21)23-16-15(19)6-3-9-20-16/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCODLAIFLRHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)
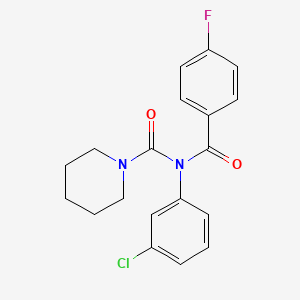

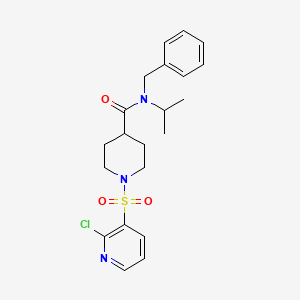
![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)
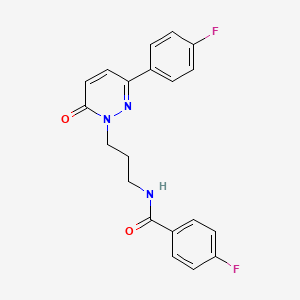
![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)
![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)
![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)
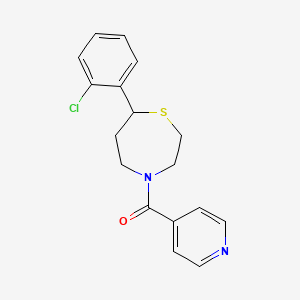
![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)